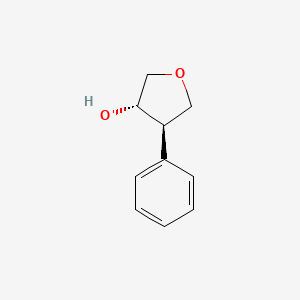![molecular formula C15H19NO4 B6603747 (1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 2816820-27-4](/img/structure/B6603747.png)
(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid, commonly referred to as (1S)-1-{[(t-Boc)N]indene-4-carboxylic acid, is a carboxylic acid derivative of indene. It is a versatile organic compound used in a variety of synthetic processes, such as the synthesis of heterocyclic compounds, pharmaceuticals, and polymers. This compound has been extensively studied for its various applications in the fields of chemistry and biology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
((1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid)-1-{[(t-Boc)N]indene-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as indoline, indazole, and indolizine. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antibiotics. Additionally, it has been used in the synthesis of polymers, such as polyurethanes and polyamides.
Mecanismo De Acción
The mechanism of action of ((1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid)-1-{[(t-Boc)N]indene-4-carboxylic acid is not fully understood. However, it is believed to act as an acid in the presence of a base, such as sodium hydroxide. This reaction produces a carboxylic acid derivative of indene, which can be used in a variety of synthetic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid)-1-{[(t-Boc)N]indene-4-carboxylic acid are not well understood. However, it is believed to be non-toxic and not to have any significant effect on the body. It is also believed to be non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ((1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid)-1-{[(t-Boc)N]indene-4-carboxylic acid in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available from a variety of suppliers. Additionally, it is easy to handle and store, making it suitable for a wide range of laboratory experiments. However, it is important to note that the compound is sensitive to moisture and light, and should be stored in an airtight container in a cool, dry place.
Direcciones Futuras
There are a number of potential future directions that can be explored with ((1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid)-1-{[(t-Boc)N]indene-4-carboxylic acid. First, further research can be conducted on the biochemical and physiological effects of the compound. Additionally, further research can be conducted on the use of the compound in the synthesis of polymers and heterocyclic compounds. Finally, further research can be conducted on the use of the compound in the synthesis of pharmaceuticals.
Métodos De Síntesis
The synthesis of ((1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid)-1-{[(t-Boc)N]indene-4-carboxylic acid involves a number of steps. The first step involves the reaction of indene with bromoacetyl chloride to form an intermediate, which is then reacted with tert-butyloxycarbonyl chloride to form the desired product. The reaction is conducted under anhydrous conditions in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Propiedades
IUPAC Name |
(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-7-9-10(12)5-4-6-11(9)13(17)18/h4-6,12H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGRYHSGGWGMZ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

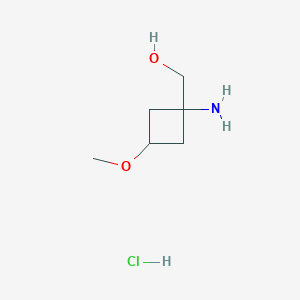
![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)
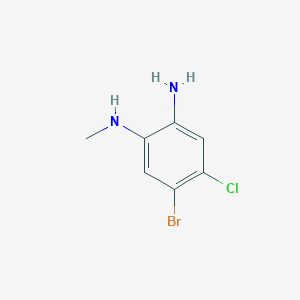
![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)
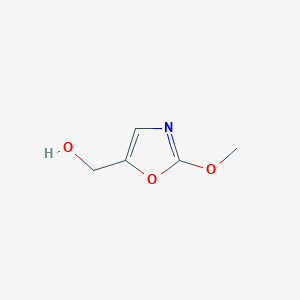
![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)
![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)
![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)

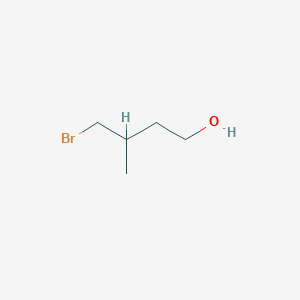
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
